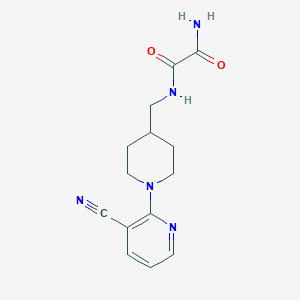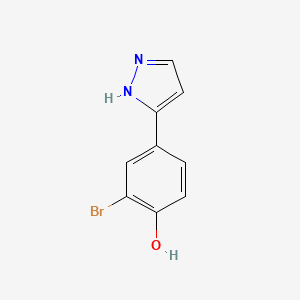![molecular formula C18H20INO2 B2652624 4-(Diethylamino)-2-[(4-iodobenzyl)oxy]benzaldehyde CAS No. 911365-99-6](/img/structure/B2652624.png)
4-(Diethylamino)-2-[(4-iodobenzyl)oxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethylamino)-2-[(4-iodobenzyl)oxy]benzaldehyde is an organic compound that features a benzaldehyde core substituted with a diethylamino group and an iodinated benzyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-2-[(4-iodobenzyl)oxy]benzaldehyde typically involves multiple steps:
Formation of 4-(Diethylamino)benzaldehyde: This can be achieved by the reaction of 4-nitrobenzaldehyde with diethylamine under reducing conditions.
Iodination of Benzyl Alcohol: 4-Iodobenzyl alcohol can be synthesized by the iodination of benzyl alcohol using iodine and a suitable oxidizing agent.
Etherification: The final step involves the etherification of 4-(Diethylamino)benzaldehyde with 4-iodobenzyl alcohol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-2-[(4-iodobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in the presence of copper(I) iodide as a catalyst.
Major Products
Oxidation: 4-(Diethylamino)-2-[(4-carboxybenzyl)oxy]benzaldehyde.
Reduction: 4-(Diethylamino)-2-[(4-hydroxybenzyl)oxy]benzaldehyde.
Substitution: 4-(Diethylamino)-2-[(4-azidobenzyl)oxy]benzaldehyde.
Scientific Research Applications
4-(Diethylamino)-2-[(4-iodobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-2-[(4-iodobenzyl)oxy]benzaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The diethylamino group can enhance its binding affinity to certain molecular targets, while the iodinated benzyl ether can facilitate its incorporation into larger molecular frameworks.
Comparison with Similar Compounds
Similar Compounds
4-(Diethylamino)benzaldehyde: Lacks the iodinated benzyl ether, making it less versatile in certain applications.
4-Iodobenzyl alcohol: Lacks the diethylamino group and aldehyde functionality, limiting its reactivity.
4-(Diethylamino)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of the iodinated benzyl ether.
Uniqueness
4-(Diethylamino)-2-[(4-iodobenzyl)oxy]benzaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
4-(diethylamino)-2-[(4-iodophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20INO2/c1-3-20(4-2)17-10-7-15(12-21)18(11-17)22-13-14-5-8-16(19)9-6-14/h5-12H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPQUHDRSVCJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=O)OCC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-tert-butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea](/img/structure/B2652541.png)
![N-[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]formamide](/img/structure/B2652542.png)
![Methyl 4-(3-methoxyphenyl)-6-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2652544.png)
![ethyl 3-carbamoyl-2-(3-tosylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2652545.png)


![2-{[4-(2-methoxyethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B2652548.png)



![N-(2-chloro-4-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2652557.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methoxybenzamide](/img/structure/B2652562.png)
![3-methyl-1-[(methylsulfanyl)methanethioyl]-1H-imidazol-3-ium iodide](/img/structure/B2652564.png)

